A Comprehensive Technical Guide to the Synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether
A Comprehensive Technical Guide to the Synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether
Abstract
This technical guide provides an in-depth exploration of the synthesis pathway for Bisphenol F bis(2,3-dihydroxypropyl) ether, a compound of significant interest as an analytical reference standard and a key metabolite of Bisphenol F diglycidyl ether (BFDGE).[][2] We will dissect the prevalent two-stage synthetic route, which begins with the glycidylation of Bisphenol F to yield the BFDGE intermediate, followed by a controlled hydrolysis to produce the target diol. This document is structured to provide researchers, chemists, and drug development professionals with a robust understanding of the reaction mechanisms, detailed experimental protocols, and the critical parameters governing the synthesis, ensuring both reproducibility and high purity of the final product.
Introduction: The Chemical and Analytical Significance
Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS No: 72406-26-9; Molecular Formula: C₁₉H₂₄O₆) is the di-hydrolyzed derivative of Bisphenol F diglycidyl ether (BFDGE).[] While BFDGE is a widely used epoxy resin precursor and a component in coatings for food and beverage cans, its potential to migrate and subsequently hydrolyze into Bisphenol F bis(2,3-dihydroxypropyl) ether is a key consideration in food safety and toxicological studies.[3][4][5] Consequently, the availability of a pure, well-characterized standard of the hydrolyzed product is essential for accurate quantification and risk assessment.[6] This guide elucidates the chemical pathway to synthesize this vital reference material.
The Two-Stage Synthesis Pathway: An Overview
The synthesis is logically approached as a two-part process. The initial stage involves the formation of the more stable epoxy-functionalized intermediate, BFDGE. The second stage focuses on the targeted hydrolysis of this intermediate to yield the final diol product. This strategic separation allows for greater control over each transformation and facilitates the purification of the intermediate before final conversion.
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of Bisphenol F Diglycidyl Ether (BFDGE)
The foundational step in this pathway is the conversion of Bisphenol F to its diglycidyl ether derivative. This reaction is analogous to the industrial synthesis of other bisphenol-based epoxy resins.[7][8][9]
Principle and Mechanism
The synthesis of BFDGE from Bisphenol F and epichlorohydrin (ECH) is a base-catalyzed process that proceeds via two key mechanistic steps:
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Nucleophilic Addition: The phenolic hydroxyl groups of Bisphenol F are deprotonated by a strong base, typically sodium hydroxide (NaOH), to form highly nucleophilic phenoxide ions. These ions then attack the terminal carbon of the epoxide ring in epichlorohydrin, leading to a ring-opening and the formation of a chlorohydrin intermediate.[10]
-
Intramolecular Cyclization (Dehydrochlorination): In the continued presence of the base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide performs an intramolecular SN2 attack, displacing the chloride ion and forming the new epoxide (glycidyl) ring.[10]
Using a significant excess of epichlorohydrin is a critical experimental choice. This high concentration favors the formation of the monomeric diglycidyl ether and kinetically suppresses the competing polymerization reaction where the newly formed glycidyl ether could react with another molecule of Bisphenol F.[11]
Caption: Reaction mechanism for the formation of BFDGE.
Detailed Experimental Protocol
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Materials: Bisphenol F (BPF), Epichlorohydrin (ECH, >10 molar excess), Sodium Hydroxide (NaOH, ~2.2 molar equivalents to BPF), Toluene (as an azeotropic solvent), Deionized Water.
-
Procedure:
-
Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with Bisphenol F and an excess of epichlorohydrin.
-
Begin stirring and heat the mixture to approximately 60°C to dissolve the Bisphenol F.
-
Prepare a 40% aqueous solution of NaOH.
-
Over a period of 1-2 hours, slowly add the NaOH solution to the reaction mixture. The reaction is exothermic, and careful temperature control is mandatory to maintain the temperature between 60-70°C.[12] A rise in temperature can lead to the formation of colored, crosslinked byproducts.[12]
-
After the addition is complete, maintain the reaction at 65°C for an additional 2-3 hours to ensure the completion of the ring-closing reaction.
-
Cool the mixture to room temperature. The crude product will contain BFDGE, unreacted ECH, NaCl salt, and water.
-
Wash the organic layer repeatedly with hot deionized water to remove the NaCl salt.
-
Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator to yield the crude BFDGE product, which can be further purified by column chromatography if necessary.
-
Stage 2: Hydrolysis to Bisphenol F bis(2,3-dihydroxypropyl) ether
The final and definitive step is the hydrolysis of the epoxide rings of the BFDGE intermediate. This reaction converts the epoxy functionalities into the desired vicinal diols.
Principle and Mechanism
The hydrolysis of epoxides is a well-established chemical transformation that can be catalyzed by either acid or base. For laboratory-scale synthesis requiring high purity, acid catalysis is often preferred for its clean reaction profile. The mechanism involves the protonation of the epoxide oxygen by an acid catalyst, which significantly increases the electrophilicity of the ring carbons. A water molecule then acts as a nucleophile, attacking one of the carbons and opening the ring. A final deprotonation step regenerates the catalyst and yields the 1,2-diol product.
Detailed Experimental Protocol
-
Materials: Purified Bisphenol F diglycidyl ether (BFDGE), Tetrahydrofuran (THF) or Acetone (as a co-solvent), Deionized Water, Dilute Sulfuric Acid or Acetic Acid (as a catalyst).
-
Procedure:
-
Dissolve the BFDGE intermediate in a suitable solvent like THF to ensure miscibility with the aqueous phase.
-
Transfer the solution to a round-bottom flask and add a large excess of deionized water.
-
Add a catalytic amount of dilute acid (e.g., 0.1 M H₂SO₄ or 3% acetic acid). The rate of hydrolysis is significantly faster in acidic conditions compared to neutral water.[3][13]
-
Heat the mixture to 50-70°C with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the BFDGE starting material.[13]
-
Once the reaction is complete (typically several hours, depending on temperature and pH), cool the mixture to room temperature.
-
Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bisphenol F bis(2,3-dihydroxypropyl) ether.
-
Purify the final product via recrystallization or column chromatography to achieve high analytical purity (≥95%).
-
Product Characterization and Data
The identity and purity of the synthesized Bisphenol F bis(2,3-dihydroxypropyl) ether must be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[6]
Table 1: Physicochemical Properties of Bisphenol F bis(2,3-dihydroxypropyl) ether
| Property | Value | Reference(s) |
| CAS Number | 72406-26-9 | [6][14] |
| Molecular Formula | C₁₉H₂₄O₆ | [][6][14] |
| Molecular Weight | 348.39 g/mol | [][14] |
| IUPAC Name | 3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | [][14] |
| Appearance | White to Off-White Solid | [] |
| Purity (Typical) | ≥95.0% (HPLC) | |
| Boiling Point | ~612.8°C (Predicted) | [][6] |
| Density | ~1.273 g/cm³ (Predicted) | [][6] |
Conclusion
The synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether is reliably achieved through a robust two-stage pathway involving the initial glycidylation of Bisphenol F followed by a controlled acid-catalyzed hydrolysis of the resulting BFDGE intermediate. Careful control over reaction parameters, particularly temperature during glycidylation and pH during hydrolysis, is paramount to maximizing yield and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to produce this essential analytical standard, thereby supporting critical research in toxicology, environmental science, and regulatory compliance.
References
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ResearchGate. (n.d.). Molecular structures of bisphenol A (BPA), bisphenol F (BPF), bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE). Available from: [Link]
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ResearchGate. (n.d.). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | Request PDF. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. Available from: [Link]
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ResearchGate. (n.d.). Simultaneous determination of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their hydrolysis and chlorohydroxy derivatives in canned foods. Available from: [Link]
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Chiron. (n.d.). Bisphenols. Available from: [Link]
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Czech Journal of Food Sciences. (n.d.). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Available from: [Link]
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ResearchGate. (n.d.). Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. Available from: [Link]
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ResearchGate. (n.d.). Reaction product of bisphenol A and epichlorohydrin. Available from: [Link]
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ACS Publications. (n.d.). Release of Bisphenol A and Other Volatile Chemicals from New Epoxy Drinking Water Pipe Liners: The Role of Manufacturing Conditions | Environmental Science & Technology. Available from: [Link]
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PubMed. (n.d.). Biocompatibility of hydroxylated metabolites of BISGMA and BFDGE. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Determination of bisphenol A, bisphenol F, bisphenol A diglycidyl ether and bisphenol F diglycidyl ether migrated from food cans using Gas Chromatography-Mass Spectrometry. Available from: [Link]
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ResearchGate. (n.d.). Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants. Available from: [Link]
- Google Patents. (n.d.). US3876615A - Process for the preparation of glycidyl ethers of bisphenols.
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